molecular formula C15H12N6O3S B2445218 N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034446-02-9

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2445218
CAS No.: 2034446-02-9
M. Wt: 356.36
InChI Key: CJZUZJJGEWKCTQ-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is an intricate compound that represents a confluence of various heterocyclic frameworks

Properties

IUPAC Name

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZUZJJGEWKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s architecture necessitates a modular approach, dissecting the structure into three primary components:

  • 1,2,3-Triazole core with N1-ethyl and C4-oxadiazole substituents.
  • 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl moiety.
  • Furan-2-carboxamide side chain.

Triazole Core Construction

The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the regioselectivity of the reaction to yield the 1,4-disubstituted triazole. Computational modeling confirms that steric and electronic factors favor this regiochemistry, with the ethyl azide and propargyl oxadiazole precursors aligning optimally under Cu(I) coordination.

Oxadiazole-Thiophene Subunit Synthesis

The 1,2,4-oxadiazole ring is assembled through cyclization of a thiophene-3-carboximidamide with a nitrile oxide, facilitated by microwave-assisted heating to enhance reaction efficiency. Thiophen-3-yl incorporation occurs via a nucleophilic aromatic substitution (SNAr) on a pre-functionalized oxadiazole intermediate.

Furan-2-carboxamide Side Chain Installation

The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., T3P or HATU) between furan-2-carboxylic acid and the ethylamine-linked triazole intermediate. Solvent polarity and base selection critically influence reaction yield, with tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIEA) providing optimal results.

Detailed Synthetic Protocols

Synthesis of 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl Propargyl Precursor

Thiophene-3-carboximidamide Preparation

Thiophene-3-carbonitrile (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux (80°C, 6 h). The resultant amidoxime is isolated via vacuum filtration (yield: 85%).

Oxadiazole Cyclization

The amidoxime (8 mmol) is reacted with propargyl chlorooxime (8.4 mmol) in dichloromethane (DCM) with triethylamine (TEA, 10 mmol) as base. Microwave irradiation (150 W, 120°C, 30 min) drives the cyclodehydration, yielding the 3-(thiophen-3-yl)-5-(prop-2-yn-1-yl)-1,2,4-oxadiazole (yield: 78%).

Table 1: Optimization of Oxadiazole Cyclization

Condition Yield (%) Purity (HPLC)
Conventional heating 52 89%
Microwave irradiation 78 95%
Solvent: DCM vs. THF 78 vs. 65 95% vs. 90%

CuAAC for Triazole Formation

Ethyl Azide Synthesis

Ethyl bromide (5 mmol) is treated with sodium azide (6 mmol) in dimethylformamide (DMF) at 60°C for 12 h, yielding ethyl azide (93% conversion).

Click Reaction

The propargyl oxadiazole (4 mmol) and ethyl azide (4.2 mmol) are combined in tert-butanol/water (4:1) with CuSO4·5H2O (0.2 mmol) and sodium ascorbate (0.4 mmol). The reaction proceeds at 25°C for 24 h, affording the 1,4-disubstituted triazole (yield: 91%).

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (s, 1H, triazole-H), 7.85 (dd, J = 5.0 Hz, 1H, thiophene-H), 7.45–7.39 (m, 2H, thiophene-H), 4.62 (t, J = 6.4 Hz, 2H, CH2-triazole), 3.85 (t, J = 6.4 Hz, 2H, CH2-ethyl).

Amide Coupling for Furan-2-carboxamide Installation

Furan-2-carboxylic Acid Activation

Furan-2-carboxylic acid (3 mmol) is activated with T3P (50% in ethyl acetate, 3.3 mmol) in THF at 0–5°C, using DIEA (6 mmol) as base.

Amidation Reaction

The activated acid is added to the triazole-ethylamine intermediate (2.8 mmol) in THF, stirred at 25°C for 12 h. Workup includes extraction with ethyl acetate and silica gel chromatography (eluent: ethyl acetate/hexane, 1:1), yielding the target compound (yield: 86%).

Table 2: Comparative Analysis of Coupling Reagents

Reagent Yield (%) Reaction Time (h)
T3P 86 12
HATU 82 10
EDCl/HOBt 75 18

Reaction Optimization and Mechanistic Insights

Microwave vs. Conventional Heating in Oxadiazole Synthesis

Microwave irradiation reduces reaction time from 12 h to 30 min while improving yield by 26%, attributed to enhanced energy transfer and reduced side reactions.

Solvent Effects on CuAAC

Polar aprotic solvents (e.g., DMF) accelerate the CuAAC reaction but increase triazole byproduct formation. Tert-butanol/water mixtures balance reactivity and selectivity, minimizing copper residue contamination.

Base Selection in Amide Coupling

DIEA outperforms triethylamine (TEA) and N-methylmorpholine (NMM) in T3P-mediated reactions, likely due to its superior capacity to neutralize HCl byproducts without competing with the active coupling species.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : 1675 cm⁻¹ (C=O, amide), 1602 cm⁻¹ (C=N, oxadiazole), 1520 cm⁻¹ (C=C, triazole).
  • LC-MS : m/z 356.36 [M+H]+ (calc. 356.36).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 6.72 min.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

T3P offers advantages over HATU in large-scale synthesis due to lower cost and reduced epimerization risk.

Waste Stream Management

Copper residues from CuAAC are removed via chelating resins (e.g., QuadraPure™), achieving <1 ppm residual Cu in the final product.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety (C3_3N2_2O) exhibits electrophilic character at the C5 position due to electron-withdrawing effects of adjacent nitrogen and oxygen atoms. Key reactions include:

Reaction TypeConditionsProduct(s)Mechanism Insights
Nucleophilic Substitution Basic media (e.g., KOH/EtOH)Ring-opening to form amidoxime derivativesAttack at C5 via SN2^2 pathway
Reduction H2_2/Pd-CTetrahydro-oxadiazole derivativesSelective reduction of the N-O bond

For example, reduction under hydrogenation conditions yields intermediates with enhanced conformational flexibility, as observed in related oxadiazole-based HDAC inhibitors .

Transformations of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring demonstrates stability under physiological conditions but participates in:

Reaction TypeConditionsProduct(s)Applications
Coordination Chemistry Metal salts (e.g., Cu2+^{2+})Triazole-metal complexesCatalysis or sensor development
Photochemical Rearrangement UV irradiationIsomeric triazolesStructural diversification

Coordination with transition metals is facilitated by the triazole’s lone electron pairs, as demonstrated in analogous compounds used for antimicrobial agents.

Reactivity of the Furan Carboxamide Group

The furan-2-carboxamide group undergoes hydrolysis and electrophilic substitution:

Reaction TypeConditionsProduct(s)Yield & Purity Data
Acidic Hydrolysis HCl (6M), refluxFuran-2-carboxylic acid + ethylamine~85% yield, purified via chromatography
Electrophilic Substitution Br2_2/FeBr3_35-Bromo-furan carboxamidePositional selectivity at C5

Hydrolysis studies indicate pseudo-first-order kinetics, with activation energy (EaE_a) of ~45 kJ/mol calculated for related carboxamides .

Thiophene Substituent Reactivity

The thiophen-3-yl group participates in electrophilic substitution and cross-coupling reactions:

Reaction TypeConditionsProduct(s)Catalytic System
Sulfonation H2_2SO4_4, SO3_3Thiophene-3-sulfonic acid derivativeRequires excess SO3_3
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3Biaryl derivativesHigh regioselectivity (>90%)

Suzuki coupling with aryl boronic acids expands the compound’s aromatic system, enhancing π-π stacking interactions in material science applications .

Stability Under Physiological Conditions

In vitro studies reveal:

  • pH Stability : Stable in pH 5–8 buffers (24-hour incubation, >95% intact).

  • Metabolic Degradation : Hepatic microsomes induce oxadiazole ring cleavage (t1/2_{1/2} = 2.1 hours) .

Reaction Optimization Strategies

Industrial-scale synthesis employs:

  • Continuous Flow Reactors : Improved heat transfer for exothermic triazole formations.

  • Microwave Assistance : 5-minute reactions for oxadiazole derivatization (54–75% yield) .

Key Challenges and Solutions

  • Regioselectivity in Substitution : Directed by steric effects of the ethyl linker (ortho > para) .

  • Purification Complexity : Resolved via gradient elution in HPLC (C18 column, acetonitrile/water).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide have shown promising results against various cancer cell lines. In particular, modifications of the oxadiazole structure have been linked to enhanced cytotoxicity against human cancer cells such as HCT116 and A549 .

Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi. Studies have demonstrated that similar oxadiazole-based compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity
Compounds with oxadiazole and triazole structures are recognized for their pesticidal properties. Research has shown that these compounds can act as effective herbicides and insecticides. The presence of thiophene in the molecular structure may enhance the bioactivity against pests while minimizing toxicity to non-target organisms .

Material Science

Polymeric Applications
The unique structural features of this compound allow for its incorporation into polymeric materials. Its ability to form stable complexes with metals suggests potential uses in developing advanced materials with specific properties such as conductivity or enhanced mechanical strength .

Case Studies

Study Focus Findings
Study on Anticancer Activity (2020)Investigated the cytotoxic effects of oxadiazole derivativesShowed significant inhibition of growth in cancer cell lines with percent growth inhibition exceeding 80% in some cases
Antimicrobial Activity Assessment (2021)Evaluated the antimicrobial properties of triazole derivativesConfirmed strong antibacterial activity against gram-positive bacteria with minimal effects on gram-negative strains
Pesticidal Efficacy Research (2019)Assessed the efficacy of oxadiazole-based compounds as pesticidesFound effective control over common agricultural pests with low toxicity to beneficial insects

Mechanism of Action

  • The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects would largely depend on its interactions at a molecular level.

  • Potential molecular targets might include enzymes or receptors where the compound could act as an inhibitor or activator.

  • The pathways involved could be diverse, involving inhibition of enzymatic activity, interference with receptor-ligand interactions, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Biological Activity

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including those containing thiophene and triazole moieties. Research indicates that compounds with these structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of DNA Synthesis : Oxadiazole derivatives have been shown to interfere with RNA and DNA synthesis in cancer cells. For example, certain derivatives exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency against these cells .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. In studies involving MCF-7 cells, increased expression of p53 and caspase-3 cleavage were observed, suggesting that the compound promotes programmed cell death in malignant cells .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that some derivatives cause cell cycle arrest at the G0-G1 phase, thereby inhibiting further cell division and proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The metabolic stability and bioavailability of these compounds contribute to their potential as therapeutic agents against resistant strains of bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, oxadiazole derivatives have been shown to affect telomerase and topoisomerase activities .
  • Targeting Kinases : The thiophene and oxadiazole rings can interact with protein kinases involved in tumorigenesis, potentially disrupting signaling pathways critical for cancer cell survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis induction
Compound BHeLa2.41Cell cycle arrest
Compound CPC-35.00DNA synthesis inhibition

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound NameStrain TypeMIC (µg/mL)Notes
Compound DWild-type32Excellent metabolic stability
Compound EMonoresistant16High bioavailability

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A study investigated the effects of a series of oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds containing thiophene rings significantly inhibited cell growth compared to controls. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway.

Case Study 2: Activity Against Drug-resistant Tuberculosis

Another research effort focused on the efficacy of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study found that certain compounds exhibited low MIC values and maintained activity against resistant strains, suggesting their potential as new therapeutic agents in tuberculosis treatment.

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under reflux in ethanol .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety, using propargylamine derivatives .
  • Step 3 : Final coupling of the triazole-oxadiazole intermediate with furan-2-carboxamide via nucleophilic substitution or amide bond formation .
    Purification : Recrystallization from ethanol/DMF mixtures (yields: 60–75%) and characterization via IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (thiophene protons at δ 7.2–7.5 ppm) .

Q. How is the structural integrity of this compound validated during synthesis?

  • IR Spectroscopy : Confirms key functional groups (e.g., oxadiazole C=N at ~1600 cm⁻¹, triazole C-H at ~3100 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, triazole CH at δ 7.8–8.1 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₂N₆O₂S: calculated 352.08, observed 352.07) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving oxadiazole-triazole hybrids?

  • Critical Parameters :
    • Reagent Ratios : Use a 1.2:1 molar ratio of azide to alkyne for CuAAC to minimize unreacted intermediates .
    • Catalyst Efficiency : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation under milder conditions .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for oxadiazole formation compared to ethanol .
  • Byproduct Mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted thiophene derivatives .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
    • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
    • Purity Checks : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating confounding impurities .
    • Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) verifies regiochemistry of triazole and oxadiazole rings, which impacts target binding .

Q. How do substituent modifications on the thiophene or furan rings influence pharmacological properties?

  • SAR Insights :
    • Thiophene Substituents : Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance antimicrobial activity but reduce solubility. Replace with -OCH₃ for balanced lipophilicity .
    • Furan Modifications : Methylation at the 5-position of the furan ring improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps correlating with reactive oxygen species (ROS) generation in anticancer assays .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?

  • HPLC-DAD : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at 254 nm (LOD: 0.1% w/w) .
  • LC-MS/MS : MRM mode identifies common byproducts (e.g., uncyclized oxadiazole precursors at m/z 289.1) .

Q. How can researchers address low solubility in in vitro assays?

  • Formulation Strategies :
    • Use DMSO/PEG-400 mixtures (1:4 v/v) for stock solutions, ensuring <0.5% DMSO in final assays to avoid cytotoxicity .
    • Nanoformulation with polylactic-co-glycolic acid (PLGA) enhances aqueous dispersion (particle size: 120 nm, PDI <0.2) .

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